molecular formula C9H11BrO3 B2665171 (3-Bromo-2,4-dimethoxyphenyl)methanol CAS No. 1600905-90-5

(3-Bromo-2,4-dimethoxyphenyl)methanol

Cat. No.: B2665171
CAS No.: 1600905-90-5
M. Wt: 247.088
InChI Key: VKQOSSSWQOKSMV-UHFFFAOYSA-N
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Description

(3-Bromo-2,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 It is a brominated derivative of dimethoxyphenylmethanol, characterized by the presence of bromine and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,4-dimethoxyphenyl)methanol typically involves the bromination of 2,4-dimethoxybenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products Formed

    Oxidation: 3-Bromo-2,4-dimethoxybenzaldehyde or 3-Bromo-2,4-dimethoxybenzoic acid.

    Reduction: 2,4-Dimethoxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2,4-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. The bromine and methoxy groups play a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed progression of certain diseases .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4,5-dimethoxyphenylmethanol: Similar structure but with different positioning of the methoxy groups, leading to different chemical properties.

    3,4-Dimethoxybenzyl alcohol: Similar structure but without the bromine atom, affecting its reactivity and biological activity.

Uniqueness

(3-Bromo-2,4-dimethoxyphenyl)methanol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets .

Properties

IUPAC Name

(3-bromo-2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQOSSSWQOKSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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